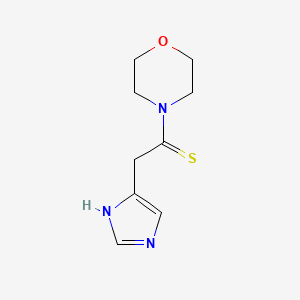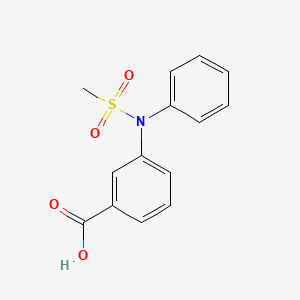
2-(1H-Imidazol-4-yl)-1-morpholinoethanethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Imidazol-4-yl)-1-morpholinoethanethione is a compound that features both an imidazole ring and a morpholine ring connected through an ethanethione linkage The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the morpholine ring is a six-membered heterocycle with one nitrogen and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-4-yl)-1-morpholinoethanethione typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Formation of the Morpholine Ring: Morpholine can be synthesized by the reaction of diethanolamine with sulfuric acid.
Linking the Rings: The final step involves the reaction of the imidazole derivative with morpholine in the presence of a thionating agent such as Lawesson’s reagent or phosphorus pentasulfide to form the ethanethione linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis processes to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethanethione linkage.
Reduction: Reduction reactions can target the imidazole ring or the sulfur atom, leading to various reduced forms.
Substitution: The nitrogen atoms in the imidazole and morpholine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced forms of the imidazole ring or the ethanethione linkage.
Substitution: Halogenated derivatives or other substituted products depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, 2-(1H-Imidazol-4-yl)-1-morpholinoethanethione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its imidazole ring, which is structurally similar to the side chain of histidine, an important amino acid in many biological processes.
Medicine
Medically, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties.
作用機序
The mechanism of action of 2-(1H-Imidazol-4-yl)-1-morpholinoethanethione involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the morpholine ring can enhance solubility and bioavailability. The ethanethione linkage may also play a role in the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
2-(1H-Imidazol-4-yl)ethanethione: Lacks the morpholine ring, making it less versatile in terms of solubility and bioavailability.
1-Morpholinoethanethione: Lacks the imidazole ring, reducing its potential for coordination with metal ions and biological activity.
2-(1H-Imidazol-4-yl)-1-ethanol:
Uniqueness
2-(1H-Imidazol-4-yl)-1-morpholinoethanethione is unique due to the combination of the imidazole and morpholine rings, which confer a range of chemical and biological properties. This dual functionality makes it a valuable compound for research and industrial applications.
特性
分子式 |
C9H13N3OS |
|---|---|
分子量 |
211.29 g/mol |
IUPAC名 |
2-(1H-imidazol-5-yl)-1-morpholin-4-ylethanethione |
InChI |
InChI=1S/C9H13N3OS/c14-9(5-8-6-10-7-11-8)12-1-3-13-4-2-12/h6-7H,1-5H2,(H,10,11) |
InChIキー |
UAEPACNWXOGIHI-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=S)CC2=CN=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbonitrile](/img/structure/B12828554.png)






![Spiro[cyclohexane-1,3'-indoline]-2,3-dione](/img/structure/B12828599.png)



![2-Aminoimidazo[1,2-a]pyridin-6-ol](/img/structure/B12828623.png)

